4-Methoxy-6-(trifluoromethyl)pyridin-3-amine 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1702059-31-1
VCID: VC2884396
InChI: InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3
SMILES: COC1=CC(=NC=C1N)C(F)(F)F
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine

CAS No.: 1702059-31-1

Cat. No.: VC2884396

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine - 1702059-31-1

Specification

CAS No. 1702059-31-1
Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
IUPAC Name 4-methoxy-6-(trifluoromethyl)pyridin-3-amine
Standard InChI InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3
Standard InChI Key KKDNXPAWWBBTED-UHFFFAOYSA-N
SMILES COC1=CC(=NC=C1N)C(F)(F)F
Canonical SMILES COC1=CC(=NC=C1N)C(F)(F)F

Introduction

4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a synthetic organic compound with the chemical formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a pyridine ring with a methoxy group and a trifluoromethyl group.

Synthesis and Preparation

While specific synthesis methods for 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler pyridine derivatives. These processes typically include substitution reactions to introduce the methoxy and trifluoromethyl groups.

For similar compounds, synthesis may involve:

  • Starting Materials: Pyridine derivatives with suitable functional groups.

  • Reagents: Methylation agents for introducing the methoxy group and trifluoromethylation reagents.

  • Conditions: Various solvents and catalysts may be used depending on the specific reaction steps.

Applications and Research Findings

  • Antifungal and Insecticidal Activities: Trifluoromethyl pyrimidine derivatives have demonstrated good antifungal activities against several fungal species and moderate insecticidal activities .

  • Anticancer Properties: Some trifluoromethyl pyrimidine derivatives have exhibited anticancer activities, though generally less potent than established drugs like doxorubicin .

ActivityDescription
AntifungalEffective against Botryosphaeria dothidea, Phompsis sp., and others at 50 μg/mL
InsecticidalModerate activity against Mythimna separata and Spodoptera frugiperda at 500 μg/mL
AnticancerShows activity against PC3, K562, Hela, and A549 cell lines at 5 μg/mL

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